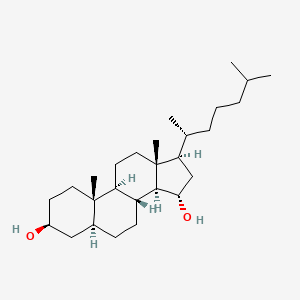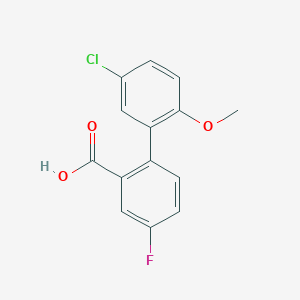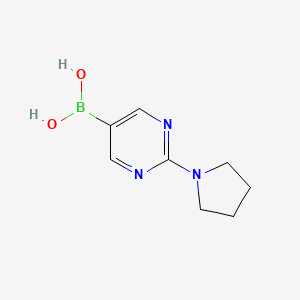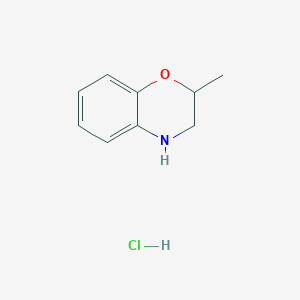
4-(3-Chloro-4-methylphenyl)phenol
Vue d'ensemble
Description
“4-(3-Chloro-4-methylphenyl)phenol” is an organic compound that belongs to the class of monochlorinated m-cresol . It is also known as 4-Chloro-3-methylphenol, Chlorocresol, or p-Chloro-m-cresol . It appears as a pinkish to white crystalline solid with a phenolic odor .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H7ClO . The InChI string is InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 . The Canonical SMILES string is CC1=C(C=CC(=C1)O)Cl .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 142.58 g/mol . It has a melting point of 64-66 °C . It is soluble in aqueous base .
Applications De Recherche Scientifique
Synthesis and Characterization
4-(3-Chloro-4-methylphenyl)phenol derivatives have been synthesized and characterized in various studies. For instance, novel ON donor Schiff bases were synthesized, involving variants of phenol, and characterized using different spectroscopic and analytical techniques. These compounds showed potential biological activities and were evaluated for their interaction with DNA, indicating their potential as anticancer agents (Shabbir et al., 2016). Similarly, other research involved the synthesis and characterization of compounds like 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol, highlighting their potential applications in biological fields (Palreddy et al., 2015).
Biological Evaluation
The biological activity of these compounds has been a significant focus, with studies exploring their antimicrobial, anticancer, and enzyme inhibitory activities. For example, synthesized aminophenol derivatives exhibited broad-spectrum antimicrobial activities and significant enzyme inhibitory properties, suggesting their potential in medical applications (Rafique et al., 2022). Other studies have also demonstrated the anticancer potential of synthesized Schiff bases, indicating their promise in developing novel therapeutic agents (Uddin et al., 2020).
Environmental Applications
Some derivatives of this compound have been used in environmental studies. For example, the oxidative transformation of chlorophene by manganese oxides was investigated, showing how these compounds undergo chemical transformations in environmental contexts (Zhang & Huang, 2003). Additionally, the determination of phenolic compounds, including 4-chloro-3-methylphenol, in aquatic samples has been developed, underlining the importance of monitoring these compounds in environmental health (Bolz et al., 2000).
Chemical Analysis and Sensing
The use of this compound derivatives in chemical analysis and sensing has also been explored. An example is the development of an automated voltammetric "electronic tongue" for the simultaneous determination of phenolic compounds, showcasing the advancements in analytical techniques (Gutés et al., 2005). Additionally, novel fluoride chemosensors containing phenol hydroxyl groups have been reported, highlighting the utility of these compounds in developing new sensory materials (Ma et al., 2013).
Mécanisme D'action
Target of Action
4-(3-Chloro-4-methylphenyl)phenol is an organic compound that belongs to the class of monochlorinated m-cresols Similar compounds like p-chlorocresol are known to have potent disinfectant and antiseptic properties , suggesting that their targets could be microbial cells.
Mode of Action
Based on its structural similarity to other phenolic compounds, it can be inferred that it might interact with microbial proteins and enzymes, disrupting their function and leading to cell death .
Biochemical Pathways
Phenolic compounds in general are known to interfere with the integrity of the cell membrane, inhibit enzyme activity, and disrupt energy production within the cell .
Pharmacokinetics
Similar phenolic compounds are usually well absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Based on its structural similarity to other phenolic compounds, it can be inferred that it might cause cell death in microbial cells by disrupting their normal function .
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-chloro-4-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSYNGNKSHPQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683509 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191724-14-8 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1422055.png)


![3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1422060.png)




![1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1422069.png)




![Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1422076.png)
